

A Spectroscopic Comparison of 1-Aminomethyl-1-cyclohexanol Hydrochloride and Its Analogues

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Compound of Interest

Compound Name: 1-Aminomethyl-1-cyclohexanol hydrochloride

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This guide provides a comparative spectroscopic analysis of **1-Aminomethyl-1-cyclohexanol hydrochloride** and its structurally related analogues: Gabapentin, Memantine, and 1-Aminocyclohexanecarboxylic acid. Due to the limited availability of public spectroscopic data for **1-Aminomethyl-1-cyclohexanol hydrochloride**, this guide focuses on the detailed analysis of its analogues, providing a predictive framework for the spectroscopic characteristics of the primary compound.

Introduction to the Compounds

1-Aminomethyl-1-cyclohexanol hydrochloride and its analogues share a common cyclohexyl or adamantyl core, with varying functional groups that influence their physicochemical and biological properties. These compounds are of significant interest in medicinal chemistry and drug development. Understanding their spectroscopic signatures is crucial for their identification, characterization, and quality control.

- **1-Aminomethyl-1-cyclohexanol hydrochloride:** A cyclohexane derivative containing a primary amine and a tertiary alcohol.
- **Gabapentin:** An anticonvulsant and analgesic, it is a cyclohexane derivative with both an aminomethyl and a carboxymethyl group attached to the same carbon.

- Memantine: An NMDA receptor antagonist used to treat Alzheimer's disease, it possesses a rigid adamantane cage with a primary amine and two methyl groups.
- 1-Aminocyclohexanecarboxylic acid: A cyclic alpha-amino acid.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the selected analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ) and Multiplicity
Gabapentin	D_2O	1.34-1.48 (m, 10H, cyclohexyl), 2.42 (s, 2H, CH_2COOH), 3.00 (s, 2H, CH_2NH_2)[1]
Memantine hydrochloride	D_2O	0.75 (s, 6H, $2\times\text{CH}_3$), Other adamantyl protons resonate in the upfield region.[2]
1-Aminocyclohexanecarboxylic acid	$\text{D}_2\text{O}/\text{NaOD}$	Spectral data available on SpectraBase, but not detailed in snippets.[3]

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ)
Gabapentin (Form II)	Solid-State	179.5 (C=O), 47.6, 39.1, 36.2, 35.3, 34.5, 28.2, 22.4, 21.6 (cyclohexyl and CH_2 carbons)[4]
Memantine hydrochloride	DMSO-d ₆	52.3 (C1), 49.5 (C2, C9), 45.7 (C4), 41.5 (C6, C10), 39.9 (C7), 31.8 (C3, C5), 29.5 (C8), 29.01 (C11, C12)[5]
1-Aminocyclohexanecarboxylic acid	D ₂ O/NaOD	Spectral data available on SpectraBase, but not detailed in snippets.[6]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Key Peaks)

Compound	Sample Phase	Key IR Peaks (cm^{-1}) and Assignments
Gabapentin	Solid	3200-2800 (N-H stretch of NH_3^+), 2920, 2857 (C-H stretch), 1610 (C=O stretch of carboxylate)[7]
Memantine hydrochloride	Solid	3409 (N-H stretch), 2982-2707 (C-H stretch), 1358 (C-N stretch)[5]
1-Aminocyclohexanecarboxylic acid	KBr Wafer	Spectral data available on PubChem, but not detailed in snippets.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key Fragment Ions (m/z)
Gabapentin	ESI-MS/MS	Precursor ion $[M+H]^+$: 172.1. Fragmentation data is available but not detailed in snippets.
Memantine hydrochloride	ESI-MS/MS	Precursor ion $[M+H]^+$: 180.1. Major fragment ion: 163.3 (loss of NH_3)
1-Aminocyclohexanecarboxylic acid	GC-MS	Molecular ion $[M]^+$: 143. Major fragment ions: 98, 81, 56.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For 1H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D_2O , $DMSO-d_6$, $CDCl_3$) in a standard 5 mm NMR tube.
 - For ^{13}C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is typically required.
 - Add a small amount of an internal standard (e.g., TMS or TMSP) for chemical shift referencing if necessary.
- Data Acquisition:
 - Acquire spectra on a 400 MHz or higher field NMR spectrometer.
 - For 1H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

- For ^{13}C NMR, a 90° pulse angle is common, with a longer relaxation delay (2-5 seconds) and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C . Proton decoupling is typically used to simplify the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum and perform baseline correction.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid Samples):
 - KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the IR beam path.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}) by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing:
 - The background spectrum is automatically subtracted from the sample spectrum.

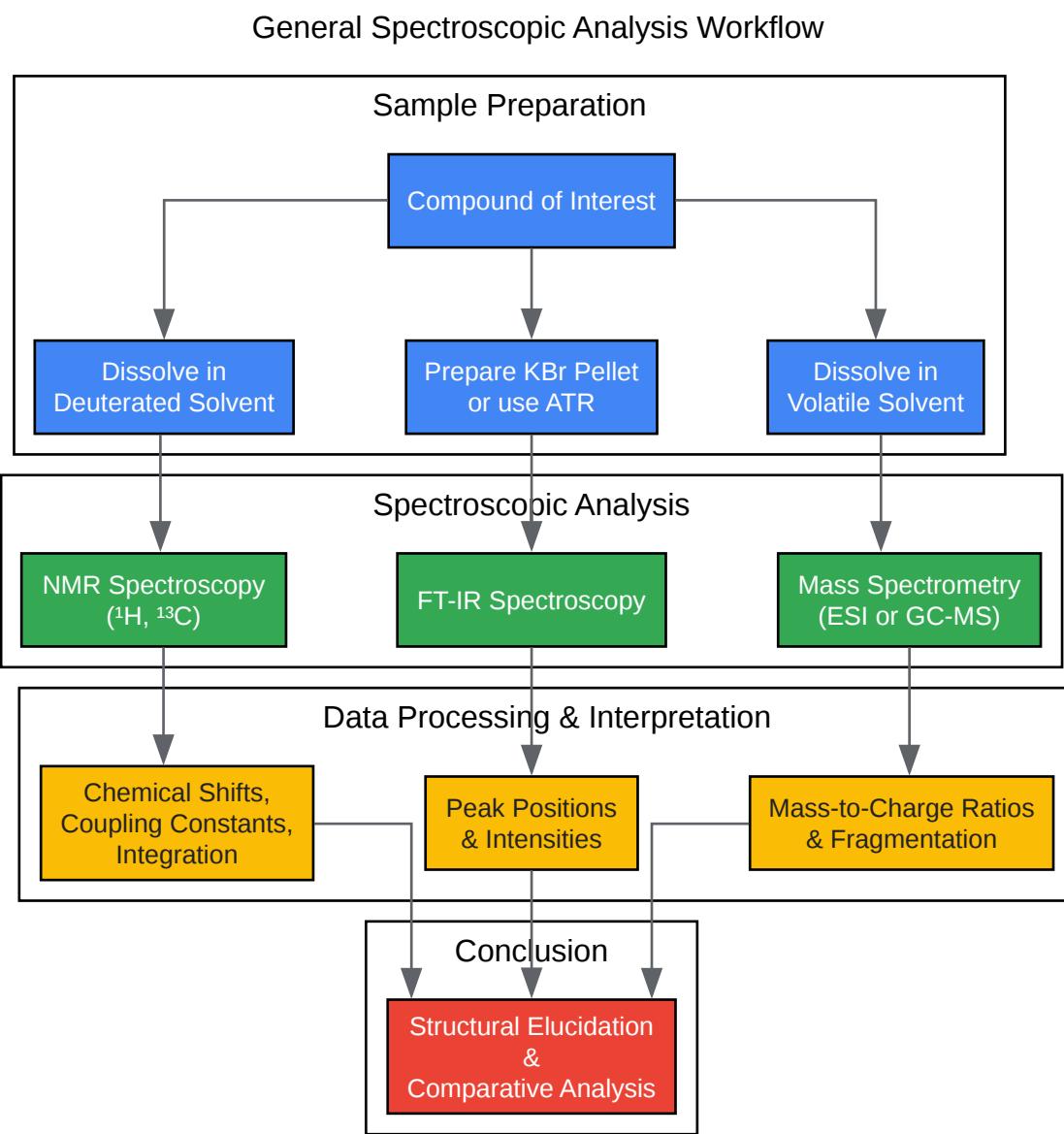
- Perform baseline correction and normalization if necessary.
- Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
 - For ESI-MS, the solution is directly infused into the mass spectrometer.
 - For GC-MS, the sample may require derivatization to increase its volatility.
- Data Acquisition:
 - Electrospray Ionization (ESI): Introduce the sample solution into the ESI source. Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable ion current. Acquire mass spectra in either positive or negative ion mode over a relevant m/z range. For fragmentation studies (MS/MS), select the precursor ion of interest and apply collision-induced dissociation (CID) with varying collision energies.
 - Gas Chromatography-Mass Spectrometry (GC-MS): Inject the sample onto a suitable GC column. The separated components elute from the column and enter the mass spectrometer (typically an electron ionization source). Acquire mass spectra across the GC run.
- Data Analysis:
 - Identify the molecular ion peak ($[\text{M}+\text{H}]^+$, $[\text{M}-\text{H}]^-$, or $\text{M}^{\cdot+}$).
 - Analyze the fragmentation pattern to deduce the structure of the molecule.
 - Compare the obtained spectrum with library spectra for identification.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of the compounds discussed.



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Caption: General workflow for spectroscopic analysis.

Conclusion

This guide provides a framework for the spectroscopic comparison of **1-Aminomethyl-1-cyclohexanol hydrochloride** and its analogues. While experimental data for the primary

compound is not readily available in public databases, the provided data for Gabapentin, Memantine, and 1-Aminocyclohexanecarboxylic acid offer valuable insights into the expected spectroscopic features. The detailed experimental protocols and the generalized workflow serve as a practical resource for researchers in the field. Further studies are warranted to obtain and publish the complete spectroscopic data for **1-Aminomethyl-1-cyclohexanol hydrochloride** to enable a direct and comprehensive comparison.

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